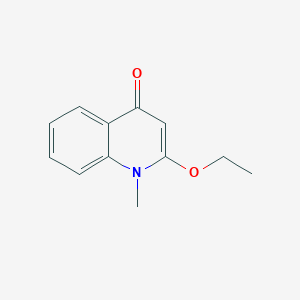
2-Ethoxy-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-methylquinolin-4(1H)-one, also known as EMAQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. EMAQ is a quinoline derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethoxy-1-methylquinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the replication of hepatitis C virus and HIV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have low toxicity, making it a safe compound for use in cell culture and animal studies. However, 2-Ethoxy-1-methylquinolin-4(1H)-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on 2-Ethoxy-1-methylquinolin-4(1H)-one. One area of interest is the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethoxy-1-methylquinolin-4(1H)-one's potential as a therapeutic agent for the treatment of viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to elucidate the mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 2-Ethoxy-1-methylquinolin-4(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. 2-Ethoxy-1-methylquinolin-4(1H)-one has anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product. 2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Ethoxy-1-methylquinolin-4(1H)-one should focus on the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one can be achieved through a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate to form 2-ethoxy-1-cyano-1-(2-ethoxyphenyl)ethane. This compound is then reacted with methyl formate in the presence of sodium methoxide to form 2-ethoxy-1-methylquinolin-4(1H)-one. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-methylquinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as hepatitis C and HIV.
Propiedades
Número CAS |
147249-47-6 |
|---|---|
Nombre del producto |
2-Ethoxy-1-methylquinolin-4(1H)-one |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8-11(14)9-6-4-5-7-10(9)13(12)2/h4-8H,3H2,1-2H3 |
Clave InChI |
PJPAZNFYBUTDFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
SMILES canónico |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
Sinónimos |
4(1H)-Quinolinone,2-ethoxy-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
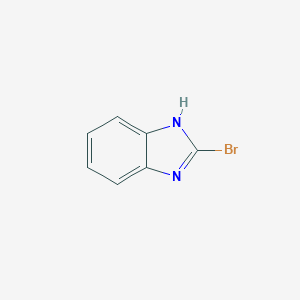
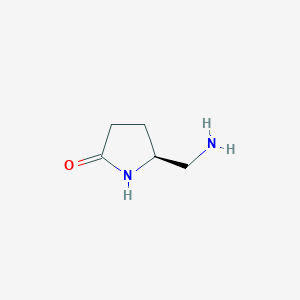
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
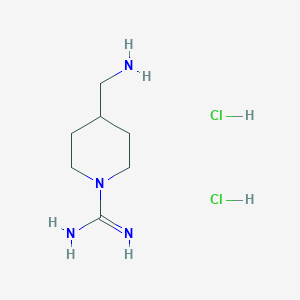
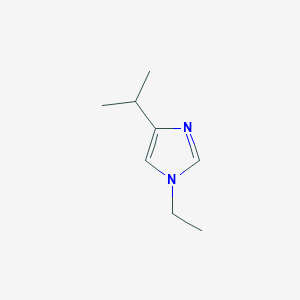
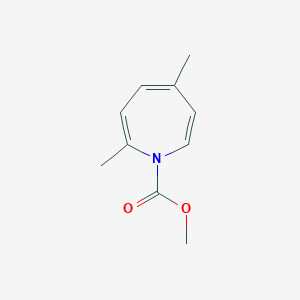

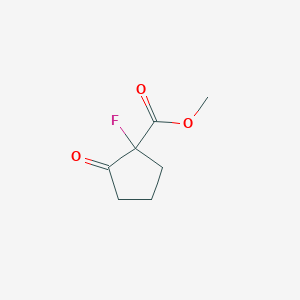
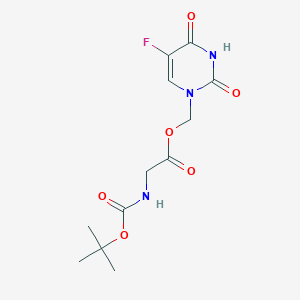
![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
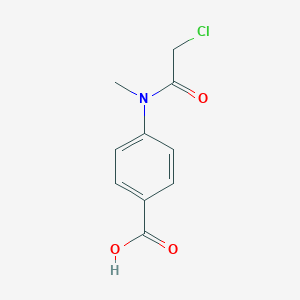
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)